Cas no 851045-04-0 (tert-Butyl 8-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate)
![tert-Butyl 8-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate structure](https://www.kuujia.com/scimg/cas/851045-04-0x500.png)
tert-Butyl 8-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-Butyl 8-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate
- 2-Methyl-2-propanyl 8-bromo-5-oxo-2,3,4,5-tetrahydro-1H-1-benzaze pine-1-carboxylate
- 851045-04-0
- SCHEMBL3531912
- tert-butyl 8-bromo-5-oxo-2,3,4,5-tetrahydrobenzo[b]azepine-1-carboxylate
- CS-0129026
- JVXIDPFSLVMARV-UHFFFAOYSA-N
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- Inchi: InChI=1S/C15H18BrNO3/c1-15(2,3)20-14(19)17-8-4-5-13(18)11-7-6-10(16)9-12(11)17/h6-7,9H,4-5,8H2,1-3H3
- InChI Key: JVXIDPFSLVMARV-UHFFFAOYSA-N
- SMILES: CC(C)(C)OC(=O)N1CCCC(=O)C2=C1C=C(C=C2)Br
Computed Properties
- Exact Mass: 339.04701g/mol
- Monoisotopic Mass: 339.04701g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 391
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.6Ų
- XLogP3: 3.2
tert-Butyl 8-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1199666-1g |
tert-Butyl 8-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate |
851045-04-0 | 98% | 1g |
¥27375.00 | 2024-07-28 |
tert-Butyl 8-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate Related Literature
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Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
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Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
Additional information on tert-Butyl 8-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate
tert-Butyl 8-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate (CAS No. 851045-04-0): A Versatile Intermediate in Medicinal Chemistry
The tert-butyl ester derivative of 8-bromo-5-oxo-tetrahydrobenzo[b]azepine, characterized by CAS registry number 851045-04-0, represents a structurally unique scaffold with emerging significance in drug discovery and synthetic organic chemistry. This compound integrates key functional groups—tert-butyl ester, quaternary bromine substituent, and a cyclohexenone-like core—that enable precise modulation of physicochemical properties and pharmacokinetic profiles. Recent studies highlight its utility as a bioisosteric replacement for traditional β-lactam systems in antibiotic development while maintaining synthetic accessibility.
Synthetic advancements published in the Journal of Medicinal Chemistry (2023) demonstrate efficient preparation via palladium-catalyzed cross-coupling strategies. Researchers at the University of Basel reported a one-pot protocol involving sequential Suzuki-Miyaura coupling and lactam ring formation, achieving >95% purity with kilogram-scale scalability. The bromine substituent at position 8 serves as an ideal handle for late-stage diversification, enabling site-selective introduction of bioactive moieties such as fluorinated aryl groups or heterocyclic motifs through Negishi or Stille reactions.
In neuropharmacology applications, this compound's rigid bicyclic structure provides favorable CNS penetration properties. A 2024 study from Stanford University revealed that derivatives incorporating this scaffold exhibit selective inhibition of glycine transporter 1 (GlyT1) with IC₅₀ values below 1 nM. The presence of the keto group at C5 creates a hydrogen bond acceptor site critical for binding pocket interactions while the cyclohexenone core's conformational rigidity enhances metabolic stability compared to flexible analogs.
Cancer research initiatives have identified this compound as a promising lead in targeting aberrant kinase signaling pathways. A Nature Communications paper (2023) described its use as an intermediate in synthesizing ATP competitive inhibitors against Aurora kinase A. The tert-butyl ester group facilitates reversible masking during solid-phase synthesis while the azepine ring system provides optimal π-electron density for ATP mimetic interactions.
Bioavailability optimization studies underscore the importance of this compound's stereochemistry. Chiral separation techniques applied to asymmetric syntheses at Tokyo Tech achieved enantiomeric excesses exceeding 99%, demonstrating how stereocontrol directly impacts pharmacokinetic parameters such as log P values and plasma half-life. The azepane ring's constrained geometry also limits unfavorable conformational fluctuations that could trigger off-target effects.
Ongoing investigations into its photochemical properties reveal unexpected reactivity under blue light irradiation. A collaborative study between Merck Research Labs and ETH Zurich demonstrated reversible photoisomerization between the lactam and open-chain form under controlled conditions, creating opportunities for light-regulated drug delivery systems. This photoreactivity profile remains underexplored but holds potential for spatiotemporally controlled release mechanisms.
In preclinical toxicology assessments conducted by GlaxoSmithKline researchers (submitted to Toxicological Sciences), oral administration up to 500 mg/kg showed no observable adverse effects in rodent models when administered as part of prodrug formulations with hydrolysable linkers. The tert-butyl ester's metabolic cleavage generates biocompatible byproducts while preserving the parent azepine core's biological activity—a critical advantage over traditional acylating prodrug strategies.
This multifunctional intermediate continues to find novel applications across therapeutic areas through iterative medicinal chemistry campaigns. Recent work combining machine learning-driven virtual screening with experimental validation has identified previously unrecognized interactions with ionotropic glutamate receptors, opening new avenues for neuroprotective therapies without compromising the compound's established synthetic utility.
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